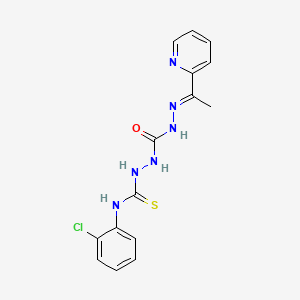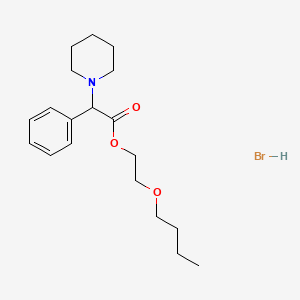
Butopiprine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butopiprine hydrobromide is a chemical compound with the molecular formula C19H29NO3.BrH. It is known for its pharmacological properties and is used in various scientific research applications. The compound is a hydrobromide salt, which means it is formed by the reaction of hydrobromic acid with an organic base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butopiprine hydrobromide involves several synthetic routes. One common method includes the reaction of 1-piperidineacetic acid with 2-butoxyethyl ester in the presence of hydrobromic acid. The reaction conditions typically involve heating the mixture to a specific temperature range and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is usually purified through crystallization or other separation techniques to obtain the desired crystalline form.
Analyse Des Réactions Chimiques
Types of Reactions
Butopiprine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Butopiprine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of butopiprine hydrobromide involves its interaction with specific molecular targets in the body. It primarily acts as a norepinephrine and dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters from the synaptic cleft, prolonging their action. This mechanism is similar to that of other norepinephrine/dopamine-reuptake inhibitors and is responsible for its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupropion hydrobromide: A well-known norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression and smoking cessation.
Eletriptan hydrobromide: Another hydrobromide salt used in the treatment of migraines.
Uniqueness
Butopiprine hydrobromide is unique due to its specific molecular structure and pharmacological profile. Unlike other similar compounds, it may have distinct effects on certain receptors and enzymes, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
60595-56-4 |
|---|---|
Formule moléculaire |
C19H30BrNO3 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrobromide |
InChI |
InChI=1S/C19H29NO3.BrH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |
Clé InChI |
DIKZTARJMXAIGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



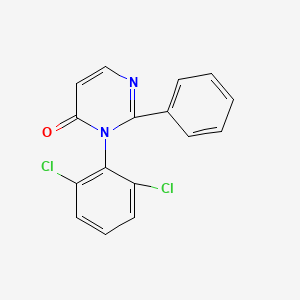
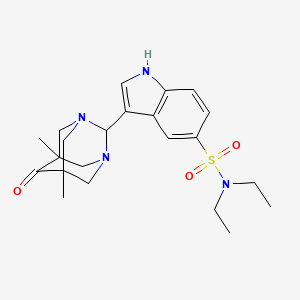
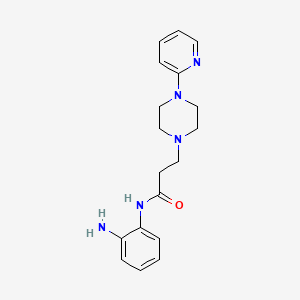

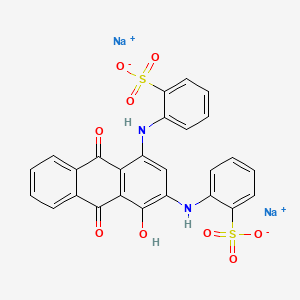

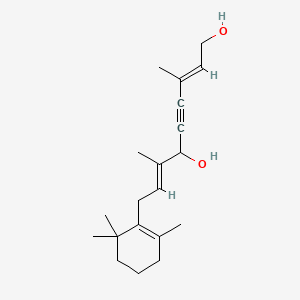

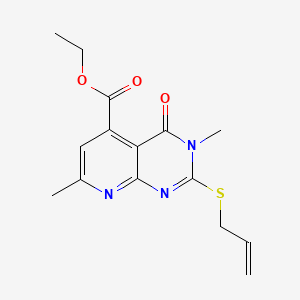
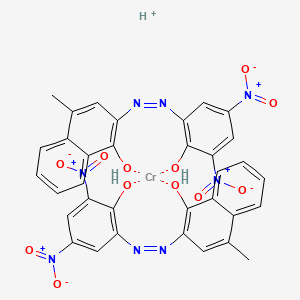

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
